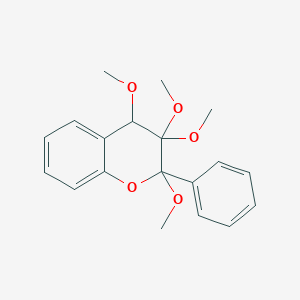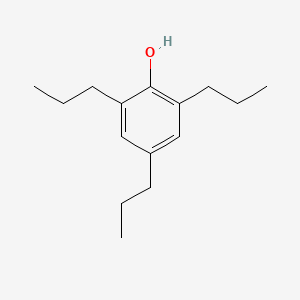![molecular formula C59H91N19O26S2 B14453104 [2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[3-(methylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate CAS No. 77368-77-5](/img/structure/B14453104.png)
[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[3-(methylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tallysomycin S(sub 11b) copper complex is a derivative of tallysomycin, a glycopeptide antibiotic related to bleomycin. This compound is known for its antitumor properties and is part of the bleomycin family of antibiotics, which also includes phleomycin and zorbamycin . The copper complex form of tallysomycin enhances its biological activity, making it a subject of interest in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tallysomycin derivatives involves precursor amine-feeding fermentation. Diamines are incorporated into tallysomycins as the terminal amine moiety, resulting in two classes of biosynthetic derivatives . The preparation of the copper complex involves the chelation of copper ions with tallysomycin, resulting in a blue powder .
Industrial Production Methods: Industrial production of tallysomycin derivatives, including the copper complex, typically involves large-scale fermentation processes. The fermentation broths of Streptoalloteichus hindustanus are used to isolate tallysomycins, which are then subjected to further chemical modifications to produce the desired derivatives .
Análisis De Reacciones Químicas
Types of Reactions: Tallysomycin S(sub 11b) copper complex undergoes various chemical reactions, including oxidation, reduction, and substitution. The copper ion plays a crucial role in these reactions, often acting as a catalyst or a reactant .
Common Reagents and Conditions: Common reagents used in the reactions involving tallysomycin S(sub 11b) copper complex include oxidizing agents, reducing agents, and various ligands that facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the complex .
Major Products: The major products formed from these reactions include modified tallysomycin derivatives with enhanced biological activities. These products are often tested for their antimicrobial and antitumor properties .
Aplicaciones Científicas De Investigación
Tallysomycin S(sub 11b) copper complex has a wide range of scientific research applications. In chemistry, it is studied for its unique coordination chemistry and catalytic properties . In biology and medicine, it is investigated for its antitumor and antimicrobial activities . The compound has shown promise in inhibiting the growth of pathogenic bacteria and cancer cells, making it a potential candidate for new therapeutic agents .
Mecanismo De Acción
The mechanism of action of tallysomycin S(sub 11b) copper complex involves the generation of reactive oxygen species (ROS) through Fenton-type reactions. These ROS cause damage to cellular components, including DNA, leading to cell death . The copper ion in the complex enhances the production of ROS, thereby increasing the compound’s cytotoxicity .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to tallysomycin S(sub 11b) copper complex include other members of the bleomycin family, such as bleomycin, phleomycin, and zorbamycin . These compounds share similar structures and biological activities but differ in their specific chemical modifications and metal ion coordination .
Uniqueness: Tallysomycin S(sub 11b) copper complex is unique due to its specific copper ion coordination, which enhances its biological activity compared to other tallysomycin derivatives . This unique coordination environment allows for more effective interactions with cellular components, leading to increased antimicrobial and antitumor activities .
Propiedades
Número CAS |
77368-77-5 |
|---|---|
Fórmula molecular |
C59H91N19O26S2 |
Peso molecular |
1546.6 g/mol |
Nombre IUPAC |
[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[3-(methylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate |
InChI |
InChI=1S/C59H91N19O26S2/c1-18-33(75-48(77-46(18)63)23(9-30(61)83)69-11-22(60)47(64)92)50(94)76-35(43(24-12-67-17-70-24)101-58-45(39(88)36(85)28(13-79)100-58)102-57-41(90)44(103-59(65)97)37(86)29(14-80)99-57)52(96)71-19(2)27(82)10-31(84)74-34(20(3)81)51(95)78-53(104-56-40(89)38(87)32(62)21(4)98-56)42(91)55-73-26(16-106-55)54-72-25(15-105-54)49(93)68-8-6-7-66-5/h12,15-17,19-23,27-29,32,34-45,53,56-58,66,69,79-82,85-91H,6-11,13-14,60,62H2,1-5H3,(H2,61,83)(H2,64,92)(H2,65,97)(H,67,70)(H,68,93)(H,71,96)(H,74,84)(H,76,94)(H,78,95)(H2,63,75,77) |
Clave InChI |
CVLZYFXMGKWINC-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C(C(C(O1)OC(C(C2=NC(=CS2)C3=NC(=CS3)C(=O)NCCCNC)O)NC(=O)C(C(C)O)NC(=O)CC(C(C)NC(=O)C(C(C4=CN=CN4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)OC(=O)N)O)NC(=O)C7=C(C(=NC(=N7)C(CC(=O)N)NCC(C(=O)N)N)N)C)O)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-N-[4-[[4-[[[4-[(2,5-dichlorophenyl)azo]-3-hydroxy-2-naphthalenyl]carbonyl]amino]benzoyl]amino]phenyl]-3-hydroxy-](/img/structure/B14453023.png)

![Benzene, 1-chloro-4-[(2,2,3,3-tetrafluoropropyl)thio]-](/img/structure/B14453035.png)

![[(3R,4R,5S,7S)-4-hydroxy-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-5-yl] 2,2,2-trifluoroacetate](/img/structure/B14453037.png)
![3-(2-Chlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14453039.png)
![2-Propanol, 1-[2,3-bis(oxiranylmethoxy)propoxy]-3-(oxiranylmethoxy)-](/img/structure/B14453044.png)
![8-Oxabicyclo[3.2.1]octane, 6-(1-methylethenyl)-](/img/structure/B14453048.png)
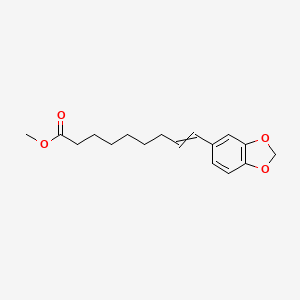
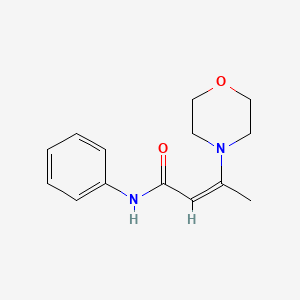
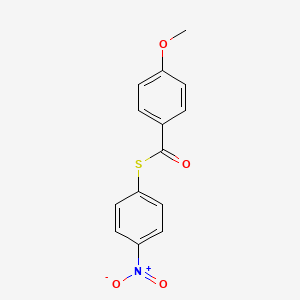
![Ethyl 6,6-dimethyl-2-oxobicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B14453086.png)
